(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide
Overview
Description
Synthesis Analysis
Phosphonium salts are synthesized through the reaction of phosphines with alkyl halides or through bromination processes. For instance, the synthesis of related phosphonium salts involves the reaction of triphenylphosphine with alkyl halides under specific conditions, leading to compounds with potential as brominating agents or catalysts in organic synthesis (Nokhbeh et al., 2020) (Karami et al., 2019).
Molecular Structure Analysis
The molecular structure of phosphonium salts, including crystal packing structures and intermolecular interactions, can be determined using techniques such as single crystal X-ray diffraction and Hirshfeld surface analysis. These methods reveal the crystalline structure and the significant role of C-H...π interactions in stabilizing the molecular architecture (Nokhbeh et al., 2019).
Chemical Reactions and Properties
Phosphonium salts participate in a variety of chemical reactions, serving as intermediates in organic synthesis. They can act as brominating agents for double bonds and phenolic rings, demonstrating their utility in functional group transformations. Their solubility in organic solvents and thermal stability make them versatile reagents in synthetic chemistry (Nokhbeh et al., 2020).
Physical Properties Analysis
The physical properties of phosphonium salts, such as their solubility in various organic solvents, thermal stability, and crystal packing, are crucial for their application in organic synthesis. Differential scanning calorimetry, thermogravimetric analysis, and differential thermal analysis are among the techniques used to characterize these properties, indicating the salts' stability and suitability for various reactions (Nokhbeh et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity and catalytic activity of phosphonium salts, are determined by their molecular structure. These salts are known for their role as catalysts in the synthesis of complex organic molecules, indicating their importance in facilitating a wide range of chemical transformations (Karami et al., 2019).
Scientific Research Applications
Efficient Preparation of Retinal Isomers : This compound aids in the efficient preparation of 9-Z-11-methylretinal and its isomers (Dawadi, Verhoeven, & Lugtenburg, 2011).
Chemoselective Ring Opening of Epoxides : It is used for the chemoselective ring opening of epoxides to bromohydrins, while preserving ketal, benzyloxymethoxy, and trimethylsilyl ether functionality (Afonso, Vieira, & Motherwell, 2000).
Bromodifluoromethylation of Alkenes : The compound is utilized as a precursor for the bromodifluoromethylation of alkenes under visible-light photoredox conditions (Lin, Ran, Xu, & Qing, 2016).
Study of Nucleotides and Nucleosides : Its derivatives aid in understanding the structure of nucleotides, nucleosides, and nucleosid bases (Ivancsics & Zbiral, 1975).
Synthesis of Various Compounds : Triphenylphosphine-halomethylenes and -dihalomethylenes, related to this compound, are useful in chemical research for synthesizing a variety of compounds (Seyferth, Heeren, Singh, Grim, & Hughes, 1966).
Wittig Olefination Reactions : It is involved in the production of biaryl- and arylhetaryl-carbonylmethylidenephosphoranes, which can undergo Wittig olefination reactions (Thiemann, Umeno, Ohira, Inohae, Sawada, & Mataka, 1999).
Brominating Agent : 1,3-Propanediylbis(triphenylphosphonium) monotribromide, related to this compound, serves as a new brominating agent for double bonds and phenolic rings, offering high yield and stability (Nokhbeh, Gholizadeh, Salimi, & Sparkes, 2020).
Synthesis of Cyclic Trimers : The condensation with phosphorus trichloride and phosphorus tribromide results in cyclic trimers and ionic forms (Schrödel & Schmidpeter, 1997).
Antitumor Compounds : It is a new class of antitumor compounds (Mangeney, Andriamialisoa, Langlois, Langlois, & Potier, 1979).
NMR Enantiomeric Analysis : The synthesized triphenylphosphonium salts can be used for enantiomeric purity determination by 31P NMR (Meyer, Uziel, Papini, & Jugé, 2001).
Synthesis of Triphenylphosphonium Salts : Protocols for synthesizing substituted phosphonium salts from benzyl alcohols are efficient for acid-sensitive substrates (Chalikidi, Magkoev, Gutnov, Demidov, Uchuskin, Trushkov, & Abaev, 2021).
Antitumor Properties : Some phosphonium salts show significant activity in P-388 lymphocytic leukemia (Dubois, Lin, & Beisler, 1978).
Anticholinergic Effects : Some phosphonium salts, including hexyltriphenylphosphonium bromide, have strong anticholinergic effects on Schistosoma mansoni (McAllister, Dotson, Grim, & Hillman, 1980).
Preparation of Adherent Films : Its derivatives are used in the preparation of adherent films of poly-p-xylylenes on aluminum by electrolysis (Ross & Kelley, 1967).
Synthesis of Functionalized Polyenes : The synthesis of a,w-terminally functionalized polyenes and polyenetriethoxysilanes for preparing self-assembled monolayers on silicon surfaces (Effenberger & Wezstein, 2001).
Synthesis of [2]Rotaxanes : The syntheses of two [2]rotaxanes using a threading-followed-by-stoppering approach have potential applications in chemical research (Rowan, Cantrill, & Stoddart, 1999).
properties
IUPAC Name |
triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26PSi.BrH/c1-26(2,3)21-13-20-25(22-14-7-4-8-15-22,23-16-9-5-10-17-23)24-18-11-6-12-19-24;/h4-12,14-19H,20H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSHVEOONSKWJF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrPSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369082 | |
Record name | Triphenyl[3-(trimethylsilyl)prop-2-yn-1-yl]phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide | |
CAS RN |
42134-49-6 | |
Record name | Triphenyl[3-(trimethylsilyl)prop-2-yn-1-yl]phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Trimethylsilyl-2-propynyl)triphenylphosphonium Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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